AR-M 1000390

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C23H28N2O |

|---|---|

Molecular Weight |

348.5 g/mol |

IUPAC Name |

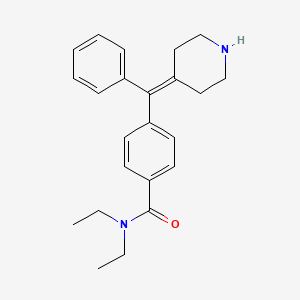

N,N-diethyl-4-[phenyl(piperidin-4-ylidene)methyl]benzamide |

InChI |

InChI=1S/C23H28N2O/c1-3-25(4-2)23(26)21-12-10-19(11-13-21)22(18-8-6-5-7-9-18)20-14-16-24-17-15-20/h5-13,24H,3-4,14-17H2,1-2H3 |

InChI Key |

SMUGAZNLKPFBSB-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(=O)C1=CC=C(C=C1)C(=C2CCNCC2)C3=CC=CC=C3 |

Synonyms |

AR-M1000390 N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of AR-M 1000390: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AR-M 1000390 is a potent and exceptionally selective non-peptidic agonist for the delta-opioid receptor (δOR), a member of the G-protein coupled receptor (GPCR) family. Its mechanism of action is primarily characterized by the activation of δOR, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. A distinguishing feature of this compound is its nature as a low-internalizing agonist. This property results in receptor desensitization predominantly through uncoupling from G-proteins, rather than the more common pathway of receptor internalization and downregulation observed with many other δOR agonists. This technical guide provides an in-depth exploration of the molecular mechanisms, pharmacological properties, and experimental methodologies used to characterize this compound.

Introduction

The delta-opioid receptor is a key target in the development of novel analgesics and therapeutics for a range of neurological and psychiatric disorders. This compound, a derivative of SNC 80, has emerged as a valuable pharmacological tool due to its high affinity and selectivity for the δOR.[1][2][3][4] Understanding its precise mechanism of action is crucial for leveraging its therapeutic potential and for the design of next-generation δOR-targeted drugs. This guide synthesizes the current knowledge on this compound, presenting its pharmacological data, detailing the experimental protocols for its characterization, and visualizing its signaling pathways.

Pharmacological Profile: Quantitative Data

The pharmacological activity of this compound has been quantified through various in vitro assays. The following tables summarize the key binding affinities and functional potencies.

Table 1: Opioid Receptor Binding Affinities of this compound [1][5]

| Receptor Subtype | IC50 (nM) |

| Delta (δ) | 0.87 ± 0.23 |

| Mu (μ) | 3800 ± 172 |

| Kappa (κ) | 7470 ± 606 |

Table 2: Functional Potency of this compound [1][5]

| Assay | Cell Line | Parameter | Value (nM) |

| δ Agonist Potency | EC50 | 7.2 ± 0.9 | |

| Forskolin-Stimulated cAMP Accumulation Inhibition | SK-N-BE | Ki | 106 ± 34 |

| Forskolin-Stimulated cAMP Accumulation Inhibition | SK-N-BE | EC50 | 111 ± 31 |

Core Mechanism of Action: Signaling Pathways

This compound exerts its effects by binding to and activating the δ-opioid receptor, a Gi/o-coupled GPCR. This activation initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a reduction in intracellular cAMP concentration.

Figure 1: Signaling pathway of this compound via the δ-opioid receptor.

A critical aspect of this compound's mechanism is its classification as a "low-internalizing" agonist. Unlike many other δOR agonists, such as SNC80, this compound does not significantly promote the internalization of the δ-opioid receptor.[2][6] This leads to a different desensitization profile, where the receptor's signaling is attenuated primarily through uncoupling from its associated G-protein rather than by its removal from the cell surface.[6]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Ligand-Directed Trafficking of the δ-Opioid Receptor In Vivo: Two Paths Toward Analgesic Tolerance | Journal of Neuroscience [jneurosci.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [bio-protocol.org]

- 6. escholarship.org [escholarship.org]

AR-M 1000390: A Technical Guide to a Selective Delta-Opioid Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

AR-M 1000390 is a potent and highly selective non-peptidic agonist of the delta-opioid receptor (DOR). As a derivative of the well-characterized DOR agonist SNC-80, this compound has emerged as a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the delta-opioid system. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, in vitro and in vivo pharmacology, and the experimental methodologies used for its characterization. The information presented herein is intended to support researchers and drug development professionals in their exploration of the therapeutic potential of selective delta-opioid receptor agonists.

Chemical Properties

This compound is a derivative of (+)-4-[(αR)-α-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3-methoxybenzyl]-N,N-diethylbenzamide, commonly known as SNC-80. Its chemical structure is characterized by a piperazine (B1678402) core, distinguishing it from many other opioid ligands.

| Property | Value |

| IUPAC Name | N,N-diethyl-4-[phenyl(piperidin-4-ylidene)methyl]benzamide |

| Molecular Formula | C23H28N2O |

| Molecular Weight | 348.48 g/mol |

| CAS Number | 209808-01-5 |

In Vitro Pharmacology

The in vitro pharmacological profile of this compound has been extensively characterized, demonstrating its high affinity and selectivity for the delta-opioid receptor.

Binding Affinity and Selectivity

Radioligand binding assays are crucial for determining the affinity and selectivity of a compound for its target receptor. In the case of this compound, these assays have consistently shown its high affinity for the delta-opioid receptor and significantly lower affinity for the mu- and kappa-opioid receptors.

Table 1: Opioid Receptor Binding Affinity of this compound

| Receptor | IC50 (nM) | Reference |

| Delta (δ) | 0.87 ± 0.23 | [1][2] |

| Mu (μ) | 3800 ± 172 | [1][2] |

| Kappa (κ) | 7470 ± 606 | [1][2] |

Table 2: Binding Affinity (Ki) of this compound at the Human Delta-Opioid Receptor

| Parameter | Value (nM) | Reference |

| Ki | 106 ± 34 | [3] |

Functional Activity

The functional activity of this compound as a delta-opioid receptor agonist has been demonstrated through various in vitro assays, most notably the inhibition of adenylyl cyclase activity, which leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

Table 3: Functional Potency of this compound

| Assay | Parameter | Value (nM) | Reference |

| Forskolin-stimulated cAMP accumulation | EC50 | 111 ± 31 | [3] |

| Delta agonist potency | EC50 | 7.2 ± 0.9 | [1][2] |

Receptor Internalization

A key characteristic of this compound is its classification as a low-internalizing agonist.[4][5][6] Unlike many other opioid agonists that promote robust receptor endocytosis upon binding, this compound induces minimal internalization of the delta-opioid receptor.[3] This property is significant as it may contribute to a distinct pharmacological profile, potentially with a reduced propensity for tolerance development. Studies have shown that sustained activation of opioid receptors with this compound leads to rapid and strong desensitization, which appears to be due to receptor uncoupling rather than internalization.[3]

In Vivo Pharmacology

In vivo studies have been conducted to evaluate the physiological and behavioral effects of this compound, particularly its analgesic properties.

Analgesia

As a delta-opioid receptor agonist, this compound is expected to possess analgesic properties. It has been shown to reduce CFA-induced hyperalgesia.[5][6]

Other In Vivo Effects

Studies in rats have indicated that high doses of this compound (600 μmol/kg) can cause vacuolation in the β-cells of the pancreas, associated with insulin (B600854) depletion and hyperglycemia after several days of dosing.[1]

Signaling Pathways

Activation of the delta-opioid receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The delta-opioid receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gi/Go).[7]

References

- 1. innoprot.com [innoprot.com]

- 2. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]

- 4. Exploration of beta-arrestin isoform signaling pathways in delta opioid receptor agonist-induced convulsions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Opioid receptors reveal a discrete cellular mechanism of endosomal G protein activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. resources.revvity.com [resources.revvity.com]

The Pharmacological Profile of AR-M1000390: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AR-M1000390 is a potent and exceptionally selective non-peptidic agonist of the delta-opioid receptor (δ-opioid receptor).[1][2] As a derivative of SNC 80, it has emerged as a valuable tool in neuroscience research for its unique property of being a low-internalizing agonist.[2][3][4] This characteristic distinguishes it from many other δ-opioid receptor agonists and has significant implications for the development of novel analgesics with potentially reduced tolerance development. This guide provides an in-depth overview of the pharmacological properties of AR-M1000390, including its binding affinity, functional activity, and in vivo effects, supported by detailed experimental protocols and pathway visualizations.

Core Pharmacological Attributes

AR-M1000390 is characterized by its high affinity and selectivity for the δ-opioid receptor over other opioid receptor subtypes. Its interaction with the receptor leads to the inhibition of adenylyl cyclase, a hallmark of Gi/o-coupled G-protein coupled receptor (GPCR) activation.

Quantitative Data Summary

The following tables summarize the key quantitative measures of AR-M1000390's pharmacological activity.

Table 1: Receptor Binding Affinity of AR-M1000390

| Receptor Subtype | IC50 (nM) |

| δ-opioid | 0.87 ± 0.23 |

| µ-opioid | 3800 ± 172 |

| κ-opioid | 7470 ± 606 |

Data obtained from competitive binding assays.[1]

Table 2: Functional Potency of AR-M1000390 in SK-N-BE Neuroblastoma Cells

| Parameter | Value (nM) |

| EC50 (cAMP inhibition) | 111 ± 31 |

| Ki (cAMP inhibition) | 106 ± 34 |

Data from forskolin-stimulated cAMP accumulation assays.[3]

Mechanism of Action and Signaling Pathway

AR-M1000390 exerts its effects by binding to and activating the δ-opioid receptor, a member of the GPCR superfamily. This receptor is primarily coupled to the Gi/o family of G-proteins. Upon agonist binding, the G-protein is activated, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade is a key mechanism underlying the analgesic and other central nervous system effects of δ-opioid receptor agonists.

In Vivo Pharmacological Effects

In animal models, AR-M1000390 has demonstrated significant analgesic properties. Notably, it has been shown to reduce complete Freund's adjuvant (CFA)-induced heat hyperalgesia in mice. A key finding from in vivo studies is that while daily administration of AR-M1000390 leads to analgesic tolerance, this occurs without the widespread receptor downregulation observed with high-internalizing agonists like SNC 80. This suggests that the tolerance developed to AR-M1000390 is internalization-independent and may be anatomically restricted, leading to a more pain-specific tolerance.

At higher doses (600 μmol/kg), prolonged treatment with AR-M1000390 has been associated with vacuolation in the β-cells of the pancreas in rats, leading to insulin (B600854) depletion and hyperglycemia.[1]

Experimental Protocols

Receptor Binding Affinity Assay

Objective: To determine the binding affinity (IC50) of AR-M1000390 for δ, µ, and κ-opioid receptors.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells stably expressing human δ, µ, or κ-opioid receptors.

-

Radioligand: A specific radiolabeled antagonist for each receptor subtype is used (e.g., [3H]naltrindole for δ-receptors).

-

Competitive Binding: Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of AR-M1000390.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of AR-M1000390 that inhibits 50% of the specific binding of the radioligand (IC50) is calculated using non-linear regression analysis.

Functional Activity Assay (cAMP Inhibition)

Objective: To determine the functional potency (EC50) of AR-M1000390 in inhibiting adenylyl cyclase activity.

Methodology:

-

Cell Culture: Human neuroblastoma SK-N-BE cells, which endogenously express the δ-opioid receptor, are cultured to confluency.

-

Stimulation: Cells are pre-incubated with varying concentrations of AR-M1000390. Subsequently, adenylyl cyclase is stimulated with a fixed concentration of forskolin.

-

Lysis: The reaction is stopped, and the cells are lysed to release intracellular cAMP.

-

cAMP Quantification: The concentration of cAMP in the cell lysates is determined using a competitive immunoassay, such as a radioimmunoassay (RIA) or a fluorescence-based assay.

-

Data Analysis: The concentration of AR-M1000390 that produces 50% of the maximal inhibition of forskolin-stimulated cAMP accumulation (EC50) is calculated.

Conclusion

AR-M1000390 is a highly selective and potent δ-opioid receptor agonist with a unique pharmacological profile. Its low-internalizing nature offers a distinct advantage in studying the consequences of sustained receptor activation without the confounding factor of significant receptor downregulation. This property makes AR-M1000390 an invaluable research tool for dissecting the mechanisms of opioid-mediated analgesia and tolerance. Further investigation into its long-term in vivo effects and the specific molecular determinants of its low-internalization properties will be crucial for the potential development of a new generation of analgesic drugs with improved therapeutic profiles.

References

- 1. Ligand-Directed Trafficking of the δ-Opioid Receptor In Vivo: Two Paths Toward Analgesic Tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The delta opioid receptor: an evolving target for the treatment of brain disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological characterization of AR-M1000390 at human delta opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Delta opioid receptor analgesia: recent contributions from pharmacology and molecular approaches - PMC [pmc.ncbi.nlm.nih.gov]

The Role of AR-M1000390 in Neuroscience Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AR-M1000390 is a non-peptidic, highly selective and potent agonist for the delta-opioid receptor (δ-opioid receptor). Its unique pharmacological profile, characterized by its low tendency to cause receptor internalization, has made it a valuable tool in neuroscience research. This technical guide provides an in-depth overview of AR-M1000390, including its pharmacological properties, experimental protocols for its use, and its known signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of neuroscience and drug development.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for AR-M1000390, providing a clear comparison of its binding affinity and functional potency at opioid receptors.

Table 1: Opioid Receptor Binding Affinities of AR-M1000390

| Receptor Subtype | IC50 (nM) |

| Delta (δ) | 0.87 ± 0.23 |

| Mu (μ) | 3800 ± 172 |

| Kappa (κ) | 7470 ± 606 |

Table 2: Functional Potency and Affinity of AR-M1000390 at the Human Delta-Opioid Receptor

| Parameter | Value (nM) |

| EC50 | 7.2 ± 0.9 |

| Ki | 106 ± 34 |

Signaling Pathways

AR-M1000390, as a δ-opioid receptor agonist, primarily signals through the Gαi/o subunit of the G-protein coupled receptor. This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Unlike many other opioid agonists, AR-M1000390 is a low-internalizing agonist. This means that upon binding, it does not significantly promote the internalization of the δ-opioid receptor from the cell surface. The desensitization observed with prolonged exposure to AR-M1000390 is thought to be due to uncoupling of the receptor from its G-protein, rather than a reduction in the number of receptors on the cell surface.

Downstream of adenylyl cyclase inhibition, the activation of the δ-opioid receptor by AR-M1000390 can also lead to the modulation of ion channels. This includes the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels, both of which contribute to a reduction in neuronal excitability.

Investigating the Analgesic Effects of AR-M 1000390: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AR-M 1000390, a derivative of the well-characterized delta-opioid (δ-opioid) receptor agonist SNC80, is a nonpeptidic and selective δ-opioid receptor agonist.[1][2] Its chemical name is N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide.[2] A distinguishing feature of this compound is its low-internalizing profile, meaning it activates δ-opioid receptors without causing significant receptor internalization, a process implicated in the development of tolerance to analgesic effects.[1][3] This property, combined with its ability to penetrate the brain, makes this compound a valuable pharmacological tool for investigating the therapeutic potential and underlying mechanisms of δ-opioid receptor-mediated analgesia.[1][4] This technical guide provides a comprehensive overview of the current understanding of this compound's effects on analgesia, detailing its pharmacological profile, mechanism of action, and the experimental protocols used to evaluate its efficacy.

Data Presentation

The following tables summarize the quantitative data available for this compound and its parent compound, SNC80, for comparative purposes.

Table 1: In Vitro Pharmacological Profile of this compound

| Parameter | Receptor/Assay | Cell Line | Value | Reference |

| Binding Affinity (IC50) | δ-opioid receptor | 0.87 ± 0.23 nM | [5] | |

| µ-opioid receptor | 3800 ± 172 nM | [5] | ||

| κ-opioid receptor | 7470 ± 606 nM | [5] | ||

| Functional Activity | Inhibition of forskolin-stimulated cAMP accumulation (Ki) | SK-N-BE | 106 ± 34 nM | [1] |

| Inhibition of forskolin-stimulated cAMP accumulation (EC50) | SK-N-BE | 111 ± 31 nM | [1] | |

| δ agonist potency (EC50) | 7.2 ± 0.9 nM | [5] |

Table 2: In Vivo Analgesic Profile of this compound and SNC80

| Compound | Animal Model | Pain Type | Analgesic Effect | Dose | Reference |

| This compound | DOR-eGFP Mice | Inflammatory (CFA-induced heat hyperalgesia) | Significant reduction in hyperalgesia | 10 mg/kg | [4] |

| SNC80 | Wild-type Mice | Nociceptive | Antinociceptive (ED50 = 49 nmol, 95% CI: 43-56) | Not Applicable | [6] |

DOR-eGFP: Delta-opioid receptor-enhanced green fluorescent protein CFA: Complete Freund's Adjuvant ED50: Median effective dose

Mechanism of Action and Signaling Pathways

This compound exerts its analgesic effects by acting as an agonist at δ-opioid receptors, which are G-protein coupled receptors (GPCRs). The primary signaling cascade initiated by the activation of these receptors is mediated by inhibitory G-proteins of the Gi/o family.

Upon binding of this compound, the associated Gi/o protein is activated, leading to the dissociation of its α and βγ subunits. The Gαi/o subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1] This reduction in cAMP can modulate the activity of downstream effectors such as protein kinase A (PKA).

The Gβγ subunits play a crucial role in modulating ion channel activity, which is central to the analgesic effect. They can directly activate G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to an efflux of potassium ions and hyperpolarization of the neuronal membrane. This hyperpolarization makes the neuron less likely to fire an action potential, thereby inhibiting the transmission of pain signals. Additionally, Gβγ subunits can inhibit N-type voltage-gated calcium channels, reducing calcium influx at presynaptic terminals and subsequently decreasing the release of pronociceptive neurotransmitters.

A key characteristic of this compound is its ability to induce desensitization of the δ-opioid receptor through uncoupling from G-proteins rather than through receptor internalization.[1] This suggests a potential for a more sustained analgesic effect with a reduced likelihood of rapid tolerance development compared to internalizing agonists.

Caption: Signaling pathway of this compound-mediated analgesia.

Experimental Protocols

In Vitro Characterization in SK-N-BE Cells

Objective: To determine the binding affinity and functional potency of this compound at the human δ-opioid receptor.

Cell Line: Human neuroblastoma cell line SK-N-BE, which endogenously expresses human δ-opioid receptors.

Protocol for Inhibition of Forskolin-Stimulated cAMP Accumulation:

-

Cell Culture: SK-N-BE cells are cultured in appropriate media until they reach a suitable confluency.

-

Cell Plating: Cells are seeded into 24-well plates and grown to near confluence.

-

Pre-incubation: The growth medium is removed, and cells are washed with serum-free medium. Cells are then pre-incubated for 15 minutes at 37°C with 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to inhibit phosphodiesterases.

-

Agonist Treatment: this compound is added at various concentrations and incubated for 10 minutes at 37°C.

-

Stimulation: Forskolin (a direct activator of adenylyl cyclase) is added to a final concentration of 10 µM to all wells except the basal control, and the incubation is continued for another 10 minutes at 37°C.

-

Lysis and cAMP Measurement: The reaction is stopped by removing the medium and lysing the cells with a suitable lysis buffer. The intracellular cAMP levels are then quantified using a competitive protein binding assay or an appropriate ELISA kit.

-

Data Analysis: The percentage of inhibition of forskolin-stimulated cAMP accumulation is calculated for each concentration of this compound. The data are then fitted to a sigmoidal dose-response curve to determine the EC50 and Ki values.

In Vivo Analgesic Assessment: CFA-Induced Thermal Hyperalgesia in Mice

Objective: To evaluate the analgesic effect of this compound on inflammatory heat hyperalgesia.

Animal Model: DOR-eGFP mice (or other suitable mouse strain).

Protocol:

-

Animal Acclimation: Mice are acclimated to the housing facility for at least one week and habituated to the testing apparatus for several days before the experiment.

-

Baseline Measurement: The baseline paw withdrawal latency to a thermal stimulus is measured using a plantar test apparatus. A radiant heat source is focused on the plantar surface of the hind paw, and the time taken for the mouse to withdraw its paw is recorded. A cut-off time is set to prevent tissue damage.

-

Induction of Inflammation: A single intraplantar injection of Complete Freund's Adjuvant (CFA) is administered into the left hind paw to induce localized inflammation and hyperalgesia.

-

Drug Administration: At a specified time point after CFA injection (e.g., 24 hours), this compound (10 mg/kg) or vehicle is administered via a specified route (e.g., intraperitoneal or subcutaneous injection).

-

Post-treatment Assessment: Paw withdrawal latencies are measured again at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes) to determine the time course of the analgesic effect.

-

Data Analysis: The paw withdrawal latencies are recorded, and the percentage of the maximal possible effect (%MPE) can be calculated if a cut-off time is used. Statistical analysis is performed to compare the withdrawal latencies between the drug-treated and vehicle-treated groups.

Mandatory Visualizations

Experimental Workflow: In Vitro Characterization

Caption: Workflow for in vitro characterization of this compound.

Experimental Workflow: In Vivo Analgesia Testing (CFA Model)

Caption: Workflow for in vivo analgesia testing in the CFA model.

Conclusion

This compound is a selective δ-opioid receptor agonist with a unique low-internalizing profile. In vitro studies have characterized its binding affinity and functional activity, demonstrating its ability to inhibit adenylyl cyclase. In vivo evidence indicates that this compound can produce analgesia in a model of inflammatory pain.[4] The primary mechanism of action involves the activation of Gi/o-coupled δ-opioid receptors, leading to the modulation of ion channels and a reduction in neuronal excitability.

The available data suggest that this compound is a valuable research tool for exploring the role of δ-opioid receptors in pain modulation and for investigating the consequences of biased agonism at these receptors. However, further research is required to fully quantify its analgesic potency (e.g., determining ED50 values in various pain models) and to further elucidate the specific downstream signaling pathways it modulates. Such studies will be crucial in determining its potential as a lead compound for the development of novel analgesics with improved therapeutic profiles.

References

- 1. Pharmacological characterization of AR-M1000390 at human delta opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Delta opioid receptor analgesia: recent contributions from pharmacology and molecular approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The δ Opioid Receptor Agonist SNC80 Selectively Activates Heteromeric μ–δ Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

The δ-Opioid Receptor Agonist AR-M 1000390: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AR-M 1000390 is a potent and exceptionally selective non-peptidic agonist for the δ-opioid receptor (DOR).[1][2] As a derivative of SNC 80, it has garnered significant interest in neuroscience and pharmacology due to its unique low-internalizing properties.[3][4][5] Unlike many other opioid agonists that trigger rapid receptor internalization and desensitization, this compound appears to induce desensitization through G-protein uncoupling, a mechanism that may offer a distinct therapeutic profile.[6] This document provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacological profile, and key experimental methodologies related to this compound.

Chemical Structure and Properties

This compound, chemically known as N,N-diethyl-4-(phenyl(piperidin-4-ylidene)methyl)benzamide hydrochloride, is a white to off-white solid.[1][7] It is brain penetrant following systemic administration and possesses oral bioavailability.[1][4]

Chemical Identity

| Identifier | Value |

| IUPAC Name | N,N-diethyl-4-(phenyl(piperidin-4-ylidene)methyl)benzamide hydrochloride |

| Synonyms | ARM-390, ARM390 Hydrochloride |

| CAS Number | 209808-47-9[1] |

| Chemical Formula | C₂₃H₂₉ClN₂O[1] |

| Molecular Weight | 384.94 g/mol [1] |

| SMILES | CCN(CC)C(=O)c1ccc(cc1)C(=C1CCNCC1)c1ccccc1.Cl[3] |

Physicochemical Properties

| Property | Value |

| Appearance | White to off-white solid powder[7] |

| Solubility | DMSO: ≥ 150 mg/mL (389.67 mM)[1] |

| H₂O: 50 mg/mL (129.89 mM) (requires sonication)[1] | |

| Storage | Store at -20°C in a dry place.[4] |

Pharmacological Profile

This compound is distinguished by its high affinity and remarkable selectivity for the δ-opioid receptor over the µ- and κ-opioid receptors.

Receptor Binding and Functional Activity

| Parameter | Receptor | Value |

| IC₅₀ (Binding Affinity) | δ-opioid | 0.87 ± 0.23 nM[1] |

| µ-opioid | 3800 ± 172 nM[1] | |

| κ-opioid | 7470 ± 606 nM[1] | |

| EC₅₀ (Functional Potency) | δ-opioid Agonism | 7.2 ± 0.9 nM[1] |

| cAMP Inhibition (forskolin-stimulated) | 111 ± 31 nM[6] |

Mechanism of Action and Signaling Pathways

As a δ-opioid receptor agonist, this compound's primary mechanism involves the activation of this G-protein coupled receptor (GPCR), which is primarily coupled to inhibitory G-proteins (Gαi/o).

G-Protein Coupled Signaling Cascade

Upon binding of this compound, the δ-opioid receptor undergoes a conformational change, leading to the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit subsequently inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular concentrations of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). The Gβγ subunit can, in turn, activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization and reduced excitability. Furthermore, δ-opioid receptor activation can stimulate phospholipase C (PLC), leading to the mobilization of intracellular calcium stores.

Desensitization via G-Protein Uncoupling

A hallmark of this compound is its classification as a "low-internalizing" agonist.[3][4] While chronic exposure to many agonists leads to the physical removal of receptors from the cell surface (internalization), this compound primarily causes desensitization through the functional uncoupling of the receptor from its G-protein. This process is often mediated by G-protein-coupled receptor kinases (GRKs) that phosphorylate the intracellular domains of the activated receptor. This phosphorylation promotes the binding of β-arrestin, which sterically hinders the interaction between the receptor and the G-protein, thereby attenuating downstream signaling without requiring receptor endocytosis.

Experimental Protocols

The following sections detail generalized methodologies for key experiments involving this compound.

Synthesis of this compound

The synthesis of this compound (referred to as compound 6a in the original publication) can be achieved via two primary routes.

References

- 1. Desensitization of delta-opioid-induced mobilization of Ca2+ stores in NG108-15 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. δ-opioid receptor - Wikipedia [en.wikipedia.org]

- 3. delta- and mu-opioid receptor mobilization of intracellular calcium in SH-SY5Y human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. δ-OPIOJD RECEPTOR MOBILIZATION OF INTRACELLULAR CALCIUM IN S...: Ingenta Connect [ingentaconnect.com]

- 5. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methadone-induced desensitization of the delta-opioid receptor is mediated by uncoupling of receptor from G protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. delta-opioid receptor mobilization of intracellular calcium in SH-SY5Y cells: lack of evidence for delta-receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

AR-M1000390: A Technical Whitepaper on a Low-Internalizing Delta-Opioid Receptor Agonist Derived from SNC80

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of AR-M1000390, a potent and selective delta-opioid receptor (δOR) agonist. As a derivative of the well-characterized compound SNC80, AR-M1000390 distinguishes itself through its significantly lower propensity to induce receptor internalization. This property positions it as a valuable research tool for investigating the nuanced roles of δOR signaling, particularly in the context of developing analgesics with potentially reduced tolerance and fewer side effects. This document outlines the pharmacological profile of AR-M1000390 in comparison to SNC80, details key experimental protocols for its characterization, and visualizes the underlying signaling pathways. All quantitative data are presented in standardized tables for clear comparison.

Introduction

The delta-opioid receptor (δOR), a G protein-coupled receptor (GPCR), is a promising therapeutic target for the management of pain and mood disorders.[1] SNC80 is a widely studied non-peptidic δOR agonist that has demonstrated analgesic and antidepressant-like effects in preclinical models.[2][3] However, its therapeutic utility is hampered by dose-limiting convulsions and the rapid development of tolerance, which is linked to its robust induction of receptor internalization.[2][4][5]

AR-M1000390 was developed as a derivative of SNC80 with the aim of mitigating these undesirable effects.[6][7][8] It is characterized as a low-internalizing δOR agonist, suggesting that it may activate the receptor without triggering the same degree of desensitization and downregulation associated with SNC80.[6][7][9] This unique property makes AR-M1000390 an important pharmacological tool to dissect the signaling pathways responsible for therapeutic effects versus adverse reactions and tolerance.

Pharmacological Profile: A Comparative Analysis

The pharmacological distinction between AR-M1000390 and its parent compound, SNC80, is most evident in their binding affinities, functional potencies, and particularly their effects on receptor trafficking.

Quantitative Data Summary

The following tables summarize the key in vitro pharmacological parameters for AR-M1000390 and SNC80.

Table 1: Opioid Receptor Binding Affinities

| Compound | δ-Opioid Receptor (IC50/Ki, nM) | µ-Opioid Receptor (IC50, nM) | κ-Opioid Receptor (IC50, nM) | Selectivity (µ/δ) | Selectivity (κ/δ) |

| AR-M1000390 | 0.87 ± 0.23[1] | 3800 ± 172[1] | 7470 ± 606[1] | ~4368 | ~8586 |

| 106 ± 34 (Ki)[10][11] | |||||

| SNC80 | 9.4 (Ki)[12] | ~4650 (from 495-fold selectivity)[13] | ~2330 (from 248-fold selectivity)[13] | 495[13] | 248[13] |

Table 2: Functional Potency and Efficacy

| Compound | Assay | Parameter | Value (nM) |

| AR-M1000390 | cAMP Accumulation Inhibition | EC50 | 7.2 ± 0.9[1] |

| 111 ± 31[10][11] | |||

| SNC80 | [35S]GTPγS Binding | EC50 | - |

| cAMP Accumulation Inhibition | EC50 | - | |

| µ-δ Heteromer Activation | EC50 | 52.8 ± 27.8[12] |

Note: Comprehensive, directly comparable functional data for SNC80 in identical assays was not consistently available in the reviewed literature.

Signaling Pathways

Activation of δOR by agonists like AR-M1000390 and SNC80 initiates a cascade of intracellular events. The primary pathway involves coupling to inhibitory G proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[14][15] However, the signaling consequences diverge significantly concerning receptor desensitization and internalization, a process largely mediated by β-arrestins.[16][17]

SNC80 is a potent recruiter of β-arrestin, which, after receptor phosphorylation by G protein-coupled receptor kinases (GRKs), leads to receptor endocytosis.[9][18] This process is a major contributor to the development of tolerance. In contrast, AR-M1000390 is considered a low-internalizing agonist, suggesting it has a lower efficacy for β-arrestin recruitment, a concept known as "biased agonism".[9][19] This bias favors G protein-mediated signaling over the β-arrestin pathway.

Visualizing a Biased Signaling Pathway

The following diagram illustrates the differential signaling pathways initiated by a G protein-biased agonist like AR-M1000390 versus a more balanced or β-arrestin-preferring agonist like SNC80.

Caption: Biased agonism at the δ-opioid receptor.

Experimental Protocols

The characterization of compounds like AR-M1000390 and SNC80 relies on a suite of standardized in vitro and in vivo assays.

In Vitro Assays

This assay quantifies the affinity of a compound for a specific receptor.

-

Objective: To determine the inhibition constant (Ki) of AR-M1000390 and SNC80 at the δ-opioid receptor.

-

Principle: A radiolabeled ligand with known affinity for the δOR (e.g., [3H]DPDPE) is incubated with a membrane preparation expressing the receptor. The ability of the unlabeled test compound (AR-M1000390 or SNC80) to displace the radioligand is measured.[10]

-

General Protocol:

-

Membrane Preparation: Homogenize brain tissue (e.g., from rodents) or cultured cells expressing δOR in an appropriate buffer and prepare a crude membrane fraction through differential centrifugation.[10]

-

Assay Setup: In assay tubes, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound. Include tubes for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled ligand).[10]

-

Incubation: Incubate the mixture to allow binding to reach equilibrium.

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.[10]

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Calculate the IC50 value (the concentration of test compound that inhibits 50% of specific binding) and convert it to a Ki value using the Cheng-Prusoff equation.

-

This functional assay measures the activation of G proteins by a GPCR agonist.

-

Objective: To determine the potency (EC50) and efficacy (Emax) of AR-M1000390 and SNC80 in activating G proteins coupled to the δOR.

-

Principle: In the presence of an agonist, the Gα subunit of the G protein exchanges GDP for GTP. This assay uses a non-hydrolyzable GTP analog, [35S]GTPγS, which accumulates in the activated Gα subunit.[20][21][22]

-

General Protocol:

-

Membrane Preparation: As described for the radioligand binding assay.

-

Assay Setup: Incubate the membrane preparation with varying concentrations of the agonist, a fixed concentration of [35S]GTPγS, and GDP.[20][23]

-

Incubation: Allow the reaction to proceed at a controlled temperature (e.g., 30°C).[20]

-

Termination and Filtration: Stop the reaction and separate the G protein-bound [35S]GTPγS by filtration.[24]

-

Quantification: Measure the radioactivity on the filters.

-

Data Analysis: Plot the specific binding of [35S]GTPγS against the agonist concentration to determine EC50 and Emax values.

-

This assay measures a downstream consequence of Gαi/o activation.

-

Objective: To determine the potency (EC50) and efficacy (Emax) of AR-M1000390 and SNC80 to inhibit adenylyl cyclase.

-

Principle: δOR activation inhibits adenylyl cyclase, reducing intracellular cAMP levels. In this assay, adenylyl cyclase is first stimulated (e.g., with forskolin), and the ability of the agonist to inhibit this stimulated cAMP production is measured.[2][12][25]

-

General Protocol:

-

Cell Culture: Use cells endogenously or recombinantly expressing the δOR.

-

Assay Setup: Pre-incubate the cells with a phosphodiesterase inhibitor (to prevent cAMP degradation) and then stimulate them with forskolin (B1673556) in the presence of varying concentrations of the test agonist.[2]

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay, such as HTRF, AlphaScreen, or ELISA.[12][15][26]

-

Data Analysis: Plot the inhibition of cAMP production against the agonist concentration to determine EC50 and Emax values.

-

Caption: Workflow for in vitro characterization of δOR agonists.

In Vivo Assays

This model assesses the analgesic potential of a compound in a model of persistent inflammatory pain.

-

Objective: To evaluate the anti-nociceptive effects of AR-M1000390.

-

Principle: A subcutaneous injection of dilute formalin into a mouse's paw elicits a biphasic pain response (licking and flinching). The early phase (0-5 min) is due to direct C-fiber activation, while the late phase (15-30 min) involves inflammatory processes and central sensitization.[13][27][28]

-

General Protocol:

-

Acclimation: Acclimate mice to the observation chambers.[27]

-

Drug Administration: Administer the test compound (e.g., AR-M1000390) or vehicle via an appropriate route (e.g., intraperitoneal).

-

Formalin Injection: At the time of expected peak drug effect, inject a small volume of formalin solution into the plantar surface of the hind paw.[28][29]

-

Observation: Record the amount of time the animal spends licking or biting the injected paw during the early and late phases.[13][27]

-

Data Analysis: Compare the nocifensive behavior in the drug-treated group to the vehicle-treated group to determine the percentage of pain inhibition.

-

Conclusion

AR-M1000390 is a critical pharmacological tool that builds upon the foundational knowledge of SNC80. Its defining characteristic as a low-internalizing δOR agonist provides a unique opportunity to explore the therapeutic potential of biased agonism. By preferentially activating G protein signaling pathways while minimizing β-arrestin-mediated receptor internalization, AR-M1000390 may pave the way for the development of novel analgesics with a reduced propensity for tolerance and other adverse effects. The experimental frameworks detailed in this guide offer a robust methodology for the continued investigation and characterization of AR-M1000390 and other next-generation δOR-targeted therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Delta-opioid agonists: differential efficacy and potency of SNC80, its 3-OH (SNC86) and 3-desoxy (SNC162) derivatives in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The delta opioid receptor agonist, SNC80, has complex, dose-dependent effects on pilocarpine-induced seizures in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A Broad G Protein-Coupled Receptor Internalization Assay that Combines SNAP-Tag Labeling, Diffusion-Enhanced Resonance Energy Transfer, and a Highly Emissive Terbium Cryptate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Assessment of receptor internalization and recycling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Novel G Protein–Biased Agonist at the δ Opioid Receptor with Analgesic Efficacy in Models of Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Pharmacological characterization of AR-M1000390 at human delta opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. resources.revvity.com [resources.revvity.com]

- 13. Formalin test in mice, a useful technique for evaluating mild analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Molecular Mechanism of β-Arrestin-Biased Agonism at Seven-Transmembrane Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Therapeutic potential of β-arrestin- and G protein-biased agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Exploration of beta-arrestin isoform signaling pathways in delta opioid receptor agonist-induced convulsions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Ligand- and cell-dependent determinants of internalization and cAMP modulation by delta opioid receptor (DOR) agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 23. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 24. researchgate.net [researchgate.net]

- 25. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 26. researchgate.net [researchgate.net]

- 27. Mouse Formalin Test of Hyperalgesia [panache.ninds.nih.gov]

- 28. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

Unraveling the "Low-Internalizing" Profile of AR-M 1000390: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AR-M 1000390 is a potent and exceptionally selective non-peptidic agonist for the delta-opioid receptor (δOR). A key characteristic that distinguishes this compound from many other δOR agonists, such as its parent compound SNC-80, is its "low-internalizing" nature.[1][2] This property, defined by the agonist's limited ability to induce the internalization of the δOR upon binding, has significant implications for its pharmacological profile, particularly concerning receptor desensitization and the potential for developing tolerance. This technical guide provides an in-depth examination of the experimental evidence defining this compound as a low-internalizing agonist, detailed methodologies for the key experiments, and a summary of its binding and functional characteristics.

Quantitative Pharmacological Profile

The pharmacological characteristics of this compound have been determined through various in vitro assays. The following tables summarize the key quantitative data regarding its binding affinity and functional potency.

Table 1: Opioid Receptor Binding Affinity of this compound

| Receptor Subtype | Ligand | Preparation | Ki (nM) | IC50 (nM) | Reference |

| Delta (δ) | This compound | SK-N-BE Cells | 106 ± 34 | - | [3] |

| Delta (δ) | This compound | Not Specified | - | 0.87 ± 0.23 | [4] |

| Mu (μ) | This compound | Not Specified | - | 3800 ± 172 | [4] |

| Kappa (κ) | This compound | Not Specified | - | 7470 ± 606 | [4] |

Table 2: Functional Potency of this compound

| Assay | Cell Line | EC50 (nM) | Reference |

| Inhibition of Forskolin-Stimulated cAMP Accumulation | SK-N-BE | 111 ± 31 | [3] |

| δ Agonist Potency | Not Specified | 7.2 ± 0.9 | [4] |

The Low-Internalizing Mechanism

Sustained activation of G protein-coupled receptors (GPCRs), such as the δOR, typically leads to desensitization, a process that dampens the cellular response to the agonist. This often involves receptor internalization, where the receptor is removed from the cell surface via endocytosis. However, studies on this compound have revealed a different mechanism of desensitization.

Research conducted on the neuroblastoma cell line SK-N-BE, which endogenously expresses human δ-opioid receptors, demonstrated that while this compound does induce rapid and strong desensitization, it does not cause significant receptor internalization or down-regulation.[3] This was confirmed through experiments using a hypertonic sucrose (B13894) solution to block clathrin-dependent endocytosis; the desensitization caused by this compound was unaffected by this blockade.[3]

Further evidence for the low-internalizing nature of this compound was provided by confocal microscopy, which showed no significant translocation of δ-opioid receptors from the cell surface to the intracellular compartment after treatment with the agonist.[3] This suggests that the desensitization observed with this compound is primarily due to the uncoupling of the receptor from its downstream signaling machinery, rather than its physical removal from the plasma membrane.[3] This characteristic is in contrast to other δOR agonists that are known to promote receptor internalization.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the "low-internalizing" nature of this compound.

Radioligand Binding Assay (Competitive Inhibition)

This protocol is a standard method to determine the binding affinity (Ki) of a test compound for the delta-opioid receptor.

-

Cell Culture and Membrane Preparation:

-

Human neuroblastoma SK-N-BE cells, which endogenously express the human delta-opioid receptor, are cultured in appropriate media until confluent.

-

Cells are harvested and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at high speed to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

The assay is performed in a 96-well plate format.

-

To each well, add a fixed concentration of a radiolabeled delta-opioid receptor ligand (e.g., [³H]-naltrindole).

-

Add varying concentrations of the unlabeled test compound, this compound.

-

To determine non-specific binding, a separate set of wells contains the radioligand and a high concentration of an unlabeled, potent opioid ligand.

-

The binding reaction is initiated by the addition of the cell membrane preparation to each well.

-

The plate is incubated at a specific temperature (e.g., 25°C) for a set period (e.g., 60-90 minutes) to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester, separating bound from free radioligand.

-

The filters are washed with ice-cold wash buffer.

-

The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data are plotted as the percentage of specific binding versus the log concentration of the competitor (this compound).

-

The IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding) is determined by non-linear regression analysis.

-

The Ki value is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

-

Forskolin-Stimulated cAMP Accumulation Assay

This functional assay measures the ability of this compound to inhibit the production of cyclic AMP (cAMP), a key second messenger in the delta-opioid receptor signaling pathway.

-

Cell Culture:

-

SK-N-BE cells are seeded in multi-well plates and grown to a specific confluency.

-

-

Assay Protocol:

-

The growth medium is removed, and the cells are washed with a serum-free medium.

-

Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Varying concentrations of this compound are added to the wells.

-

cAMP production is stimulated by adding a fixed concentration of forskolin (B1673556) to all wells (except for the basal control).

-

The cells are incubated for a specific time at 37°C.

-

The reaction is terminated by lysing the cells.

-

The intracellular cAMP levels are quantified using a commercially available cAMP assay kit (e.g., ELISA, HTRF, or AlphaScreen).

-

-

Data Analysis:

-

The amount of cAMP produced in each well is determined from a standard curve.

-

The data are plotted as the percentage of inhibition of forskolin-stimulated cAMP accumulation versus the log concentration of this compound.

-

The EC₅₀ value (the concentration of the agonist that produces 50% of its maximal inhibitory effect) is determined by non-linear regression analysis.

-

Confocal Microscopy for Receptor Internalization

This imaging technique directly visualizes the cellular localization of the delta-opioid receptor to assess agonist-induced internalization.

-

Cell Culture and Treatment:

-

SK-N-BE cells are grown on glass coverslips suitable for microscopy.

-

For experiments involving tagged receptors, cells can be transiently or stably transfected with a plasmid encoding a delta-opioid receptor with a fluorescent tag (e.g., GFP) or an epitope tag (e.g., FLAG).

-

Cells are treated with a maximal inhibitory concentration of this compound for various time points. A known internalizing agonist (e.g., SNC-80) is used as a positive control, and an untreated group serves as a negative control.

-

-

Immunofluorescence Staining (for non-fluorescently tagged receptors):

-

After treatment, cells are fixed with a solution such as 4% paraformaldehyde.

-

The cells are then permeabilized with a detergent (e.g., Triton X-100) to allow antibody access to intracellular proteins.

-

Non-specific antibody binding is blocked using a blocking solution (e.g., bovine serum albumin or normal goat serum).

-

Cells are incubated with a primary antibody that specifically targets the delta-opioid receptor (or the epitope tag).

-

After washing, the cells are incubated with a secondary antibody conjugated to a fluorescent dye that binds to the primary antibody.

-

The coverslips are mounted on microscope slides with a mounting medium that may contain a nuclear counterstain (e.g., DAPI).

-

-

Image Acquisition and Analysis:

-

Images are acquired using a confocal laser scanning microscope.

-

Z-stack images are often taken to obtain a three-dimensional view of the cells.

-

The subcellular localization of the fluorescently labeled receptors is analyzed. In untreated cells, the fluorescence should be predominantly at the plasma membrane. In cells treated with an internalizing agonist, a punctate, vesicular pattern will be observed in the cytoplasm. In cells treated with this compound, the fluorescence is expected to remain primarily at the cell surface, indicating a lack of internalization.

-

Visualizations

Signaling Pathway

Caption: Signaling pathway of this compound at the delta-opioid receptor.

Experimental Workflow: Radioligand Binding Assay

Caption: Experimental workflow for the radioligand binding assay.

Logical Relationship: Internalizing vs. Low-Internalizing Agonists

Caption: Logical relationship of desensitization for internalizing vs. low-internalizing agonists.

References

- 1. Recycling and Resensitization of Delta Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Pharmacological characterization of AR-M1000390 at human delta opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Inhibitory Effect of AR-M 1000390 on Forskolin-Stimulated cAMP Accumulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacological effects of AR-M 1000390 on cyclic adenosine (B11128) monophosphate (cAMP) signaling pathways, specifically focusing on its interaction with forskolin-stimulated cAMP accumulation. This compound is a potent and exceptionally selective non-peptidic agonist for the δ-opioid receptor. Understanding its mechanism of action is crucial for its application in neuroscience research and potential therapeutic development.

Core Mechanism of Action

This compound exerts its effects by binding to and activating the δ-opioid receptor, a member of the G protein-coupled receptor (GPCR) family. This receptor is primarily coupled to the inhibitory G protein, Gαi/o. Activation of the δ-opioid receptor by this compound leads to the inhibition of adenylyl cyclase, the enzyme responsible for the conversion of adenosine triphosphate (ATP) to cAMP.

Forskolin (B1673556), a labdane (B1241275) diterpene, directly activates adenylyl cyclase, leading to a significant increase in intracellular cAMP levels. Therefore, the inhibitory effect of this compound on forskolin-stimulated cAMP accumulation serves as a functional measure of its agonistic activity at the δ-opioid receptor and the subsequent Gαi/o-mediated signaling cascade.

Quantitative Analysis of Inhibition

The inhibitory potency of this compound on forskolin-stimulated cAMP accumulation has been quantified in human neuroblastoma SK-N-BE cells, which endogenously express the human δ-opioid receptor. The key parameters are summarized in the table below.[1]

| Parameter | Value (nM) | Cell Line | Reference |

| Ki | 106 ± 34 | SK-N-BE | Marie et al., 2003 |

| EC50 | 111 ± 31 | SK-N-BE | Marie et al., 2003 |

Table 1: Inhibitory Potency of this compound on Forskolin-Stimulated cAMP Accumulation

Signaling Pathway

The signaling pathway illustrating the antagonistic interaction between this compound and forskolin at the cellular level is depicted below.

References

Preliminary Studies on AR-M1000390 and its Impact on Insulin Content

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction:

AR-M1000390 is a potent and highly selective δ-opioid receptor agonist.[1] While initially investigated for its analgesic properties, preliminary studies have revealed an unexpected effect on pancreatic β-cells, specifically a significant reduction in intracellular insulin (B600854) content. This technical guide provides a comprehensive overview of the current understanding of AR-M1000390's impact on insulin, summarizing key in vitro and in vivo findings, detailing experimental methodologies, and exploring the proposed mechanism of action. The data presented herein are critical for researchers in metabolic diseases, drug safety, and pharmacology.

Quantitative Data Summary

The primary in vitro evidence for the effect of AR-M1000390 on insulin originates from studies on the rat insulinoma cell line, RINm5F. Treatment with AR-M1000390 resulted in a dose-dependent decrease in the intracellular insulin content.

| Concentration (µM) | Treatment Duration (hours) | Cell Line | Effect on Intracellular Insulin Content | Maximal Inhibition (%) |

| 0.1 - 10 | 16 - 24 | RINm5F | Dose-dependent decrease | ~90% at 10 µM[2] |

In vivo studies in rats corroborated these findings, demonstrating that administration of AR-M1000390 led to depletion of insulin in pancreatic β-cells and subsequent hyperglycemia.[2]

Experimental Protocols

In Vitro Insulin Content Assay in RINm5F Cells

This protocol is based on the methodology described in studies investigating the diabetogenic effects of tricyclic compounds.[3]

1. Cell Culture:

-

RINm5F cells (rat insulinoma cell line) are cultured in a suitable medium, such as RPMI-1640, supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).

-

Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

2. Compound Treatment:

-

Cells are seeded in multi-well plates and allowed to adhere overnight.

-

The culture medium is then replaced with fresh medium containing various concentrations of AR-M1000390 (e.g., 0.1, 1, 10 µM) or vehicle control (e.g., DMSO).

-

The cells are incubated with the compound for a specified duration, typically 16 to 24 hours.[2]

3. Measurement of Intracellular Insulin:

-

Following incubation, the culture medium is removed, and the cells are washed with phosphate-buffered saline (PBS).

-

Cells are then lysed using an appropriate lysis buffer (e.g., acid-ethanol solution) to extract the intracellular insulin.

-

The insulin concentration in the cell lysates is quantified using a commercially available insulin ELISA (Enzyme-Linked Immunosorbent Assay) kit, following the manufacturer's instructions.

-

Total protein content in the lysates is determined using a standard protein assay (e.g., BCA assay) to normalize the insulin values.

4. Data Analysis:

-

Insulin content is expressed as ng of insulin per mg of total protein.

-

The results are typically presented as a percentage of the vehicle-treated control group.

Mandatory Visualizations

Proposed Signaling Pathway for AR-M1000390-Induced Insulin Depletion

Caption: Proposed δ-opioid receptor-independent mechanism of AR-M1000390.

Experimental Workflow for In Vitro Insulin Content Analysis

Caption: Workflow for measuring AR-M1000390's effect on insulin content.

Discussion of Mechanism

Initial hypotheses suggested that the effects of AR-M1000390 on insulin were mediated through its primary target, the δ-opioid receptor. However, subsequent research has indicated that this is likely not the case. Studies have shown that the potency of AR-M1000390 and related compounds in reducing insulin content does not correlate with their δ-opioid receptor agonist activity.[3] Furthermore, the insulin-depleting effect was not reversed by the δ-opioid receptor antagonist naltrindole, nor by pertussis toxin, which blocks Gi/o-protein coupled receptor signaling.[3]

The current leading hypothesis points towards a δ-opioid receptor-independent mechanism, possibly involving the direct inhibition of L-type calcium channels.[3] In pancreatic β-cells, the influx of calcium through these channels is a critical step for both insulin synthesis and secretion. Inhibition of L-type calcium channels by AR-M1000390 could disrupt calcium homeostasis, leading to a downstream reduction in insulin gene transcription and protein synthesis, ultimately resulting in the observed depletion of intracellular insulin stores. This proposed mechanism is supported by the observation that AR-M1000390 inhibits KCl-mediated calcium mobilization in RINm5F cells.[3]

The preliminary studies on AR-M1000390 have uncovered a significant and unexpected diabetogenic potential, characterized by the depletion of intracellular insulin in pancreatic β-cells. The evidence strongly suggests that this effect is independent of its primary pharmacological target, the δ-opioid receptor, and may instead be due to the inhibition of L-type calcium channels. These findings highlight the importance of comprehensive off-target effect profiling in drug development. Further research is warranted to fully elucidate the molecular mechanisms underlying the effects of AR-M1000390 on β-cell function and to assess the potential for similar liabilities in other structurally related compounds.

References

Methodological & Application

Application Notes and Protocols for AR-M 1000390 In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo experimental use of AR-M 1000390, a potent and selective δ-opioid receptor agonist. The following sections detail its pharmacological properties, experimental protocols for assessing its analgesic and other physiological effects in animal models, and its mechanism of action.

Pharmacological Profile of this compound

This compound is a non-peptidic and brain-penetrant δ-selective opioid receptor agonist.[1][2] It is a derivative of SNC 80 and is characterized as a low-internalizing agonist.[1][2] This property means that it does not significantly trigger the internalization of the δ-opioid receptor upon binding, which has implications for the development of analgesic tolerance.[3]

Quantitative Data: Receptor Binding and Functional Activity

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its binding affinities and functional potencies.

Table 1: Opioid Receptor Binding Affinity of this compound [4][5]

| Receptor | IC₅₀ (nM) |

| δ-opioid receptor | 0.87 |

| μ-opioid receptor | 3800 |

| κ-opioid receptor | 7470 |

Table 2: Functional Activity of this compound in SK-N-BE Neuroblastoma Cells [3][4]

| Parameter | Value (nM) |

| Kᵢ (inhibition of forskolin-stimulated cAMP) | 106 |

| EC₅₀ (inhibition of forskolin-stimulated cAMP) | 111 |

| EC₅₀ (δ agonist potency) | 7.2 ± 0.9 |

In Vivo Experimental Protocols

This section provides detailed methodologies for key in vivo experiments that have been conducted using this compound.

Assessment of Analgesic Effects in a Model of Inflammatory Pain

This protocol describes the use of the Complete Freund's Adjuvant (CFA)-induced inflammatory pain model in mice to evaluate the anti-hyperalgesic effects of this compound.

Objective: To determine the efficacy of this compound in reducing heat hyperalgesia induced by inflammation.

Materials:

-

This compound hydrochloride

-

Complete Freund's Adjuvant (CFA)

-

Vehicle (e.g., saline)

-

Male DOR-eGFP mice (or other appropriate strain)

-

Plantar test apparatus (for assessing thermal sensitivity)

-

Syringes and needles for injection

Procedure:

-

Animal Acclimation: House mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water for at least one week prior to the experiment.

-

Induction of Inflammation:

-

Anesthetize the mice lightly with isoflurane.

-

Inject 20 µL of CFA into the plantar surface of one hind paw to induce localized inflammation.

-

-

Baseline Thermal Sensitivity:

-

Before CFA injection and drug administration, measure the baseline paw withdrawal latency to a thermal stimulus using the plantar test apparatus.

-

-

Drug Administration:

-

One day after CFA injection, administer this compound (10 mg/kg) or vehicle via an appropriate route (e.g., intraperitoneal injection).[4]

-

-

Assessment of Heat Hyperalgesia:

-

At various time points after drug administration (e.g., 30, 60, 90, 120 minutes), re-assess the paw withdrawal latency to the thermal stimulus. An increase in withdrawal latency indicates an analgesic effect.

-

-

Analgesic Tolerance Study (Optional):

-

To assess the development of tolerance, administer this compound (10 mg/kg) daily for 5 consecutive days.[4]

-

Measure thermal sensitivity before and after drug administration on each day. A decrease in the analgesic effect over time indicates the development of tolerance.

-

Evaluation of Pancreatic Effects in Rats

This protocol is based on a study that observed vacuolation in pancreatic β-cells following high-dose administration of this compound.

Objective: To investigate the potential effects of high-dose this compound on pancreatic β-cell morphology and function.

Materials:

-

This compound

-

Vehicle (e.g., saline)

-

Male Han Wistar rats

-

Equipment for blood glucose measurement

-

Histology equipment and reagents (for tissue processing and staining)

Procedure:

-

Animal Acclimation: House rats in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water for at least one week prior to the experiment.

-

Drug Administration:

-

Monitoring:

-

Monitor the animals daily for any clinical signs of toxicity.

-

Measure blood glucose levels at baseline and at the end of the 7-day treatment period.

-

-

Tissue Collection and Processing:

-

At the end of the study, euthanize the rats and collect the pancreas.

-

Fix the pancreas in an appropriate fixative (e.g., 10% neutral buffered formalin).

-

Process the tissue for histological examination (e.g., paraffin (B1166041) embedding, sectioning).

-

-

Histological Analysis:

-

Stain the pancreatic sections with appropriate stains (e.g., hematoxylin (B73222) and eosin) to visualize the morphology of the islets of Langerhans and β-cells.

-

Examine the sections under a microscope for any pathological changes, such as vacuolation of β-cells.[5]

-

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate the signaling pathway of this compound and a typical in vivo experimental workflow.

Signaling Pathway of this compound

Caption: Signaling pathway of this compound as a δ-opioid receptor agonist.

In Vivo Experimental Workflow for Analgesia Assessment

References

- 1. This compound hydrochloride | CAS:209808-47-9 | Delta-opioid receptor agonist,low-internalizing | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. This compound hydrochloride | Opioid Receptor | TargetMol [targetmol.com]

- 3. Pharmacological characterization of AR-M1000390 at human delta opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

- 5. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for AR-M 1000390 in Rat Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of AR-M 1000390, a potent and selective δ-opioid receptor agonist, in rat models. The following sections detail recommended dosages, experimental methodologies, and the underlying signaling pathways.

Introduction

This compound is a non-peptidic derivative of SNC-80 with high selectivity for the δ-opioid receptor.[1][2] It is a valuable tool for investigating the physiological and pathological roles of δ-opioid receptors in various systems. This document outlines protocols for its use in rat models to study its effects on nociception and metabolic parameters.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on in vitro and in vivo studies.

Table 1: In Vitro Receptor Binding and Potency

| Parameter | Value | Receptor/System |

| IC₅₀ (Binding Affinity) | 0.87 ± 0.23 nM | δ-opioid receptor |

| IC₅₀ (Binding Affinity) | 3800 ± 172 nM | μ-opioid receptor |

| IC₅₀ (Binding Affinity) | 7470 ± 606 nM | κ-opioid receptor |

| EC₅₀ (Agonist Potency) | 7.2 ± 0.9 nM | δ-opioid receptor |

Table 2: Recommended Dosage in Rodent Models

| Animal Model | Dosage Range | Route of Administration | Observed Effects |

| Rat | 5, 100, 600 μmol/kg | Not specified, likely oral or parenteral | At 600 μmol/kg: β-cell vacuolation, insulin (B600854) depletion, hyperglycemia after 7 days.[3] |

| DOR-eGFP Mice | 10 mg/kg | Not specified | Reduction of CFA-induced heat hyperalgesia.[2] |

Signaling Pathway

This compound exerts its effects by activating the δ-opioid receptor, a G-protein coupled receptor (GPCR). This activation initiates a signaling cascade that ultimately modulates neuronal excitability and neurotransmitter release.

Caption: Signaling pathway of this compound via the δ-opioid receptor.

Experimental Protocols

The following are detailed protocols for in vivo experiments in rat models using this compound.

Protocol 1: Assessment of Antinociceptive Effects in a Model of Inflammatory Pain

This protocol describes the induction of inflammatory pain using Complete Freund's Adjuvant (CFA) and the subsequent assessment of the analgesic effects of this compound.

Materials:

-

This compound hydrochloride

-

Vehicle (e.g., sterile saline or 0.5% carboxymethylcellulose)

-

Complete Freund's Adjuvant (CFA)

-

Male Sprague Dawley or Wistar rats (200-250 g)

-

Oral gavage needles

-

Thermal plantar test apparatus (Hargreaves test)

-

Electronic von Frey apparatus or calibrated von Frey filaments

Experimental Workflow:

Caption: Experimental workflow for assessing the antinociceptive effects of this compound.

Procedure:

-

Animal Acclimatization: House rats in a controlled environment for at least one week before the experiment.

-

Baseline Nociceptive Testing:

-

Thermal Hyperalgesia: Place the rat in a clear plastic chamber on a glass floor and allow it to acclimate. Apply a radiant heat source to the plantar surface of the hind paw and record the latency to paw withdrawal.

-

Mechanical Allodynia: Place the rat on an elevated mesh floor and allow it to acclimate. Apply von Frey filaments of increasing force to the plantar surface of the hind paw to determine the paw withdrawal threshold.

-

-

Induction of Inflammation: Lightly restrain the rat and inject 100 µL of CFA (1 mg/mL) subcutaneously into the plantar surface of the right hind paw.[4]

-

Drug Preparation and Administration:

-

Prepare a stock solution of this compound hydrochloride in a suitable vehicle. Note: Due to its potential as an irritant when injected intraperitoneally, oral gavage is the recommended route of administration.

-

24 hours after CFA injection, administer the prepared dose of this compound or vehicle to the rats via oral gavage.

-

-

Post-Treatment Nociceptive Testing: At predetermined time points after drug administration (e.g., 30, 60, 120, and 240 minutes), repeat the thermal and mechanical nociceptive tests as described in step 2.

Protocol 2: Investigation of Metabolic Effects

This protocol outlines the procedure for evaluating the impact of this compound on blood glucose and insulin levels in rats.

Materials:

-

This compound hydrochloride

-

Vehicle (e.g., sterile saline)

-

Male Han Wistar rats

-

Oral gavage needles or equipment for desired administration route

-

Glucometer and glucose test strips

-

Microcentrifuge tubes for blood collection (with anticoagulant for plasma)

-

Rat insulin ELISA kit

Experimental Workflow:

Caption: Workflow for studying the metabolic effects of this compound in rats.

Procedure:

-

Animal and Grouping: Acclimatize Han Wistar rats and divide them into treatment groups (e.g., vehicle control, 5 µmol/kg, 100 µmol/kg, and 600 µmol/kg this compound).[3]

-

Drug Preparation and Administration: Prepare this compound in sterile saline or another appropriate vehicle. Administer the drug or vehicle daily for the specified duration (e.g., 3 or 7 days) via the chosen route.[3]

-

Blood Sampling:

-

At designated time points (e.g., on days 2, 4, and 8), collect a small volume of blood from the tail vein of each rat.[3]

-

For glucose measurement, a single drop of blood can be applied directly to a glucometer test strip.[2][5]

-

For insulin measurement, collect blood into tubes containing an anticoagulant (e.g., EDTA), centrifuge to separate plasma, and store the plasma at -80°C until analysis.

-

-

Biochemical Analysis:

-

Blood Glucose: Measure immediately upon collection using a calibrated glucometer.

-

Plasma Insulin: Analyze plasma samples using a rat-specific insulin ELISA kit according to the manufacturer's instructions.

-

-

Recovery Period (Optional): For some groups, treatment can be stopped after 7 days, and the animals monitored for a recovery period (e.g., 14 days) with additional blood sampling to assess the reversibility of any effects.[3]

Concluding Remarks